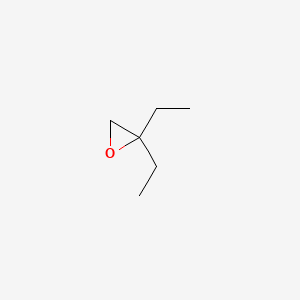

2,2-Diethyloxirane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-diethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(4-2)5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKYVUFYOFPYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304411 | |

| Record name | 2,2-diethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-17-2 | |

| Record name | 2,2-Diethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane,2-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Diethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,2-diethyloxirane, a valuable epoxide intermediate in organic synthesis. The document details two core methodologies: direct epoxidation of the corresponding alkene and a two-step synthesis via a halohydrin intermediate. For each method, detailed experimental protocols are provided, along with a comparative analysis of their key quantitative parameters. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Core Synthesis Methods

The synthesis of this compound predominantly proceeds through two reliable pathways:

-

Direct Epoxidation of 2-Ethyl-1-butene (B1580654): This is a one-step process involving the direct oxidation of the double bond of 2-ethyl-1-butene using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (mCPBA). This method is often favored for its simplicity and high yield.

-

Synthesis via Halohydrin Intermediate: This two-step approach first involves the formation of a halohydrin, such as 1-chloro-2-ethyl-2-butanol, from 2-ethyl-1-butene. Subsequent treatment of the halohydrin with a base induces an intramolecular SN2 reaction to form the desired epoxide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound for easy comparison.

| Parameter | Method 1: Direct Epoxidation | Method 2: Synthesis via Halohydrin |

| Starting Material | 2-Ethyl-1-butene | 2-Ethyl-1-butene |

| Key Reagents | m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (B109758) (DCM) | 1. N-Chlorosuccinimide (NCS), Water 2. Sodium hydroxide (B78521) (NaOH) |

| Reaction Time | 18 hours[1] | Step 1: 2-4 hours (estimated) Step 2: 2-3 hours (estimated) |

| Temperature | 0°C to Room Temperature[1] | Step 1: Room Temperature Step 2: Room Temperature |

| Yield | 97%[1] | High (typically >80% over two steps) |

| Number of Steps | 1 | 2 |

Experimental Protocols

Method 1: Direct Epoxidation of 2-Ethyl-1-butene with mCPBA

This protocol is based on a reported synthesis of this compound.[1]

Materials:

-

2-Ethyl-1-butene (assuming this is the intended, correct starting material instead of the stated 3-methylenepentane)

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-ethyl-1-butene (201.99 mmol) and mCPBA (323.19 mmol) in 300 mL of dichloromethane (DCM) at 0°C.

-

Stir the solution at room temperature for 18 hours.

-

To the reaction mixture, add a saturated aqueous solution of Na₂SO₃ to quench the excess peroxy acid.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain this compound.

Method 2: Synthesis of this compound via a Halohydrin Intermediate

This is a representative two-step protocol based on general methods for halohydrin formation and subsequent epoxidation.

Step 1: Synthesis of 1-Chloro-2-ethyl-2-butanol

Materials:

-

2-Ethyl-1-butene

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

Procedure:

-

In a flask, dissolve 2-ethyl-1-butene in a mixture of DMSO and water.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Add water to the reaction mixture and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloro-2-ethyl-2-butanol. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to this compound

Materials:

-

Crude 1-Chloro-2-ethyl-2-butanol from Step 1

-

Aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

Procedure:

-

Dissolve the crude 1-chloro-2-ethyl-2-butanol in a suitable solvent like diethyl ether.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Stir the mixture vigorously at room temperature for 2-3 hours.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation to obtain this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of this compound.

Caption: Direct epoxidation of 2-ethyl-1-butene to this compound.

Caption: Two-step synthesis of this compound via a halohydrin intermediate.

References

An In-depth Technical Guide to 2,2-Diethyloxirane: Chemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethyloxirane, a member of the epoxide class of organic compounds, is a valuable intermediate in organic synthesis. Its strained three-membered ring structure, containing a reactive oxygen atom, allows for a variety of ring-opening reactions, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, intended to support research and development in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive sweet odor.[1] It is soluble in organic solvents and has limited solubility in water.[1] The core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2] |

| CAS Number | 1192-17-2 | [2] |

| Boiling Point | 106.1 °C at 760 mmHg | ChemNet |

| Density | 0.849 g/cm³ | ChemNet |

| Flash Point | 10.4 °C | ChemNet |

| Vapor Pressure | 33.4 mmHg at 25 °C | ChemNet |

| Refractive Index | 1.412 | ChemNet |

| Kovats Retention Index (Standard non-polar) | 542 | [2] |

| Calculated LogP | 1.5 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the epoxidation of an alkene precursor, specifically 3-ethyl-1-pentene (B6595685) (also known as 3-methylenepentane), using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

Experimental Protocol: Epoxidation of 3-Ethyl-1-pentene

The following protocol is adapted from a known synthesis of this compound.[3]

Materials:

-

3-Ethyl-1-pentene (3-methylenepentane)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium sulfite (B76179) (Na₂SO₃) aqueous solution

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) aqueous solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve 3-ethyl-1-pentene (201.99 mmol) and m-CPBA (323.19 mmol) in 300 mL of dichloromethane (DCM).

-

Allow the solution to warm to room temperature and stir for 18 hours.

-

After the reaction is complete, quench the excess peroxyacid by adding an aqueous solution of sodium sulfite (Na₂SO₃) to the reaction mixture.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of NaCl (brine).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: Ring-Opening Reactions

The high ring strain of the oxirane ring makes this compound susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic).

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the epoxide is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, following a mechanism with significant Sₙ1 character.

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.

References

Spectroscopic Data of 2,2-Diethyloxirane: A Technical Overview

Introduction

2,2-Diethyloxirane is an organic compound belonging to the epoxide class, characterized by a three-membered ring containing two carbon atoms and one oxygen atom. The presence of two ethyl groups on one of the carbon atoms influences its chemical and physical properties, as well as its spectroscopic signature. Understanding the spectroscopic data of this compound is crucial for its identification, characterization, and utilization in various chemical syntheses. This document provides a detailed overview of the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 2H | -CH₂- (oxirane ring) |

| ~1.6 | q | 4H | -CH₂- (ethyl groups) |

| ~0.9 | t | 6H | -CH₃ (ethyl groups) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~65 | C-O (quaternary) |

| ~55 | -CH₂- (oxirane ring) |

| ~25 | -CH₂- (ethyl groups) |

| ~8 | -CH₃ (ethyl groups) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Strong | C-H stretch (sp³ hybridized) |

| 1470-1450 | Medium | CH₂ scissoring |

| 1385-1375 | Medium | CH₃ bending |

| ~1250 | Strong | C-O stretch (asymmetric ring stretch) |

| ~950-810 | Medium-Strong | C-O stretch (symmetric ring stretch) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - CH₃]⁺ |

| 71 | Strong | [M - C₂H₅]⁺ |

| 57 | Very Strong | [C₄H₉]⁺ (tert-butyl cation rearrangement) |

| 43 | Strong | [C₃H₇]⁺ |

| 29 | Strong | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Salt plates (e.g., NaCl or KBr) for the liquid sample holder.

-

Pipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

Procedure (Neat Liquid Film Method):

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

Sample Preparation: Place one or two drops of this compound onto a clean, dry salt plate.

-

Assemble Sample Holder: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.

-

Acquisition: Place the assembled salt plates into the spectrometer's sample holder.

-

Scan: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument equipped with an electron ionization (EI) source.

-

GC column suitable for volatile organic compounds (e.g., a nonpolar column like DB-5).

-

Microsyringe.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program (e.g., initial temperature of 40°C, ramp to 200°C).

-

Set the injector temperature (e.g., 250°C).

-

Set the MS transfer line temperature (e.g., 280°C).

-

Set the ion source to electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 20-200 amu).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis. The resulting mass spectrum is recorded.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Synthesis Mechanism of 2,2-Diethyloxirane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethyloxirane, a cyclic ether with the chemical formula C₆H₁₂O, is a valuable intermediate in organic synthesis.[1][2] Its strained three-membered ring makes it susceptible to ring-opening reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.[1] This reactivity is of significant interest in the development of novel polymers and in the synthesis of fine chemicals and pharmaceutical compounds. This guide provides a detailed overview of the core synthesis mechanism for this compound, focusing on the widely employed epoxidation of its corresponding alkene, complete with experimental data and protocols.

Core Synthesis Pathway: Epoxidation of 2-Ethyl-1-butene (B1580654)

The most prevalent and straightforward method for synthesizing this compound is through the epoxidation of 2-ethyl-1-butene.[3] This reaction typically utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent like dichloromethane (B109758) (DCM).[3] This specific type of reaction is known as the Prilezhaev reaction.[4]

The mechanism is a concerted, stereospecific process where the oxygen atom from the peroxy acid is transferred to the double bond of the alkene in a single step.[5][6][7] The reaction is believed to proceed through a non-polar, cyclic transition state often referred to as the "butterfly mechanism".[8] In this transition state, the peroxy acid approaches the alkene's π-bond. The electrophilic oxygen of the peroxy acid interacts with the nucleophilic double bond, while a series of bond formations and breakages occur simultaneously: the O-O bond of the peroxy acid cleaves, a new C-O bond forms with the alkene, the alkene's π-bond breaks, and the second C-O bond is formed, completing the oxirane ring.[5][8]

The reaction's concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[6][9] Since 2-ethyl-1-butene is a prochiral molecule, this reaction results in a racemic mixture of the two enantiomers of this compound.

Caption: Epoxidation of 2-Ethyl-1-butene via the Prilezhaev "Butterfly" Mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.[3]

| Parameter | Value | Moles (mmol) | Notes |

| Reactant 1 | 2-Ethyl-1-butene (3-Methylenepentane) | 201.99 | Starting alkene |

| Volume | 24.63 mL | ||

| Reactant 2 | m-CPBA (meta-chloroperoxybenzoic acid) | 323.19 | Oxidizing agent (approx. 1.6 equiv) |

| Mass | 55.75 g | ||

| Solvent | Dichloromethane (DCM) | N/A | Reaction medium |

| Volume | 300 mL | ||

| Initial Temperature | 0 °C | N/A | For initial mixing |

| Reaction Temperature | Room Temperature | N/A | For the duration of the reaction |

| Reaction Time | 18 hours | N/A |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures.[3]

Materials and Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and drying

-

Rotary evaporator

-

2-Ethyl-1-butene (3-Methylenepentane)

-

meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with 300 mL of dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Addition of Reactants: To the cooled DCM, add 2-ethyl-1-butene (24.63 mL, 201.99 mmol) followed by the slow addition of m-CPBA (55.75 g, 323.19 mmol).

-

Reaction: The ice bath is removed, and the solution is stirred at room temperature for 18 hours.

-

Quenching: After 18 hours, the reaction mixture is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxy acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is extracted with ethyl acetate.

-

Washing: The separated organic layer is washed with a saturated aqueous solution of NaCl (brine).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound product. Further purification can be achieved through distillation if required.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]

- 5. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. tsijournals.com [tsijournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. If cis-2-butene is treated with meta-chloroperbenzoic acid (MCPBA), what .. [askfilo.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2-diethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and analysis of 2,2-diethyloxirane. Due to the limited availability of specific experimental data for this compound in public-access databases, this guide utilizes data from its close structural analog, 2,2-dimethyloxirane (B32121), to provide illustrative spectral interpretations. This approach offers valuable insights into the expected spectroscopic behavior of this compound. The methodologies and principles described herein are fundamental for the characterization of small molecule epoxides in research and development settings.

Introduction to this compound and its Spectroscopic Characterization

This compound is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom. The ethyl groups are attached to one of the carbon atoms. The strained oxirane ring makes it a reactive and useful intermediate in organic synthesis. Accurate characterization of its structure is paramount for its application in synthetic chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (based on 2,2-dimethyloxirane analog)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Oxirane CH₂ | ~2.5 | Singlet (s) | - |

| Ethyl CH₂ | ~1.5 - 1.7 | Quartet (q) | ~7.0 |

| Ethyl CH₃ | ~0.9 - 1.1 | Triplet (t) | ~7.0 |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule. The key signals will be from the quaternary and methylene (B1212753) carbons of the oxirane ring and the carbons of the ethyl groups. The definitive ¹³C NMR data for this compound was reported by Paulson, D. R., Tang, F. Y., & Moran, G. F. in the Journal of Organic Chemistry, 1975, 40(2), 184-188.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C(CH₃)₂ | 63.8 |

| CH₂ (oxirane) | 51.5 |

| CH₂ (ethyl) | 25.1 |

| CH₃ (ethyl) | 8.6 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for an epoxide ring are due to the C-O bond stretching and ring "breathing" modes.

Table 3: Predicted IR Absorption Data for this compound (based on 2,2-dimethyloxirane analog)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2970 - 2850 | Strong |

| C-O-C symmetric stretch (ring) | ~1250 | Strong |

| C-O-C asymmetric stretch (ring) | ~870 | Strong |

| Oxirane ring breathing | ~820 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak, followed by characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound (based on 2,2-dimethyloxirane analog)

| m/z | Predicted Fragment Ion | Relative Abundance |

| 100 | [M]⁺ (Molecular Ion) | Low |

| 85 | [M - CH₃]⁺ | Moderate |

| 71 | [M - C₂H₅]⁺ | High |

| 57 | [C₄H₉]⁺ | High (likely base peak) |

| 43 | [C₃H₇]⁺ | Moderate |

| 29 | [C₂H₅]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a volatile liquid organic compound like this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3-methylenepentane.

Procedure:

-

Dissolve 3-methylenepentane and meta-chloroperoxybenzoic acid (mCPBA) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0°C.

-

Allow the solution to stir at room temperature for approximately 18 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium chloride (brine) solution.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation.

NMR Sample Preparation

Materials:

-

5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR)

-

~0.7 mL of a deuterated solvent (e.g., CDCl₃)

-

5 mm NMR tube

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.7 mL of the deuterated solvent to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

-

The sample is now ready for analysis in the NMR spectrometer.

FTIR Spectroscopy (Neat Liquid)

Materials:

-

1-2 drops of this compound

-

Two salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Ensure the salt plates are clean and dry.

-

Using a pipette, place one drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum.

-

After analysis, clean the salt plates thoroughly with an appropriate solvent (e.g., acetone) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms)

-

Autosampler vial with a septum cap

Procedure:

-

Prepare a dilute solution (e.g., 100 ppm) of this compound in a volatile solvent.

-

Transfer the solution to an autosampler vial and seal it with a septum cap.

-

Set up the GC-MS method with appropriate parameters for a volatile organic compound. A typical temperature program would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 20-200.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The separated components eluting from the GC column will be analyzed by the mass spectrometer.

Visualization of Analytical Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the techniques and the structural information they provide.

Quantum Chemical Insights into 2,2-Diethyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diethyloxirane, a substituted cyclic ether, presents a molecule of interest for various chemical syntheses. Understanding its electronic structure, geometry, and vibrational properties through quantum chemical calculations is paramount for predicting its reactivity and interactions in complex systems. This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of this compound. Due to the limited availability of specific published computational data for this molecule, this guide outlines the established methodologies applied to analogous substituted oxiranes and presents illustrative data.

Introduction

Substituted oxiranes are crucial intermediates in organic synthesis and are present in various biologically active molecules. The strained three-membered ring of the oxirane moiety governs its reactivity, particularly its susceptibility to ring-opening reactions.[1] Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have proven to be powerful tools for elucidating the structural and electronic properties of these molecules, offering insights that complement experimental data.[1][2] This guide details the application of these computational methods to this compound.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable theoretical data. The following outlines a typical workflow for the quantum chemical characterization of this compound, based on methodologies successfully applied to similar oxirane derivatives.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the equilibrium geometry of the molecule. This is achieved through an iterative process where the forces on each atom are minimized. For this compound, a common and effective approach involves using DFT with a suitable functional and basis set.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Level of Theory and Basis Set Selection: A popular choice for reliable geometries of organic molecules is the B3LYP functional combined with a Pople-style basis set, such as 6-311G(d,p).[3]

-

Optimization Procedure: The geometry optimization is performed, allowing all bond lengths, bond angles, and dihedral angles to relax to their minimum energy conformation.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Vibrational Spectra Calculation

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.[4][5]

Protocol:

-

Frequency Calculation: Performed at the same level of theory as the geometry optimization.

-

Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set deficiencies.

-

Visualization: The vibrational modes can be animated to visualize the atomic motions associated with each frequency.

Electronic Properties Analysis

The electronic structure of this compound can be analyzed to understand its reactivity and spectroscopic properties.

Protocol:

-

Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity.

-

Electron Density and Electrostatic Potential: The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Illustrative Computational Data

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Atom(s) | Calculated Value |

| Bond Lengths (Å) | C1-O | 1.44 |

| C2-O | 1.44 | |

| C1-C2 | 1.47 | |

| C2-C(ethyl) | 1.53 | |

| C(ethyl)-C(H3) | 1.54 | |

| Bond Angles (°) | C1-O-C2 | 61.5 |

| O-C2-C1 | 59.2 | |

| C1-C2-C(ethyl) | 118.0 | |

| C(ethyl)-C2-C(ethyl) | 115.0 | |

| Dihedral Angle (°) | H-C1-C2-C(ethyl) | 109.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative, prominent modes)

| Mode Number | Frequency (cm⁻¹, scaled) | Description of Vibrational Mode |

| 1 | 3050 | C-H stretch (oxirane ring) |

| 2 | 2980 | C-H stretch (ethyl groups, asymmetric) |

| 3 | 2940 | C-H stretch (ethyl groups, symmetric) |

| 4 | 1460 | CH₂ scissoring (ethyl groups) |

| 5 | 1250 | Oxirane ring breathing |

| 6 | 950 | C-C stretch (ethyl groups) |

| 7 | 880 | Oxirane ring deformation |

Table 3: Electronic Properties (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.9 D |

Visualizations

Visual representations are crucial for understanding the relationships between molecular structure and computational workflows.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,2-diethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 2,2-diethyloxirane, a substituted epoxide of interest in organic synthesis and as a potential reactive intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide presents high-quality calculated data and outlines established experimental protocols for determining the thermochemical properties of epoxides, drawing from methodologies applied to analogous compounds.

Introduction to this compound

This compound (CAS No. 1192-17-2) is a cyclic ether with a three-membered ring containing two ethyl substituents on one of the carbon atoms.[1][2][3] Its chemical formula is C6H12O, and it has a molecular weight of approximately 100.16 g/mol .[1][3][4] The strained epoxide ring makes this compound a reactive molecule, susceptible to ring-opening reactions with various nucleophiles under both acidic and basic conditions.[2][5] This reactivity is fundamental to its utility as an intermediate in the synthesis of more complex molecules. Understanding its thermochemical properties, such as its enthalpy of formation, is crucial for predicting its stability, reactivity, and for the design of synthetic routes and reaction conditions.

Thermochemical Data

The following table summarizes the key calculated thermochemical properties for this compound. It is important to note that these values are derived from computational models (Joback and Crippen methods) and serve as valuable estimates in the absence of direct experimental measurements.[1]

| Property | Value | Unit | Source |

| Enthalpy of Formation (gas, 298.15 K) | -211.13 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation | -31.22 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | 32.22 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | 11.11 | kJ/mol | Joback Calculated Property[1] |

| Normal Boiling Point | 378.65 ± 2.00 | K | NIST[1] |

| Critical Temperature | 559.20 | K | Joback Calculated Property[1] |

| Critical Pressure | 3773.04 | kPa | Joback Calculated Property[1] |

| Critical Volume | 0.347 | m³/kmol | Joback Calculated Property[1] |

Experimental Protocols for Thermochemical Analysis

3.1. Synthesis and Purification of this compound

A common method for the synthesis of this compound is the epoxidation of the corresponding alkene, 3-methylenepentane.[9]

-

Reaction: 3-Methylenepentane is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM), and cooled to 0°C.

-

Epoxidizing Agent: A peroxy acid, typically meta-chloroperoxybenzoic acid (mCPBA), is added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., 18 hours) to ensure complete reaction.

-

Workup: The reaction is quenched with an aqueous solution of sodium sulfite (B76179) (Na2SO3). The organic layer is separated, washed with a saturated sodium chloride solution, and dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO4).

-

Purification: The final product is purified by distillation to remove any remaining starting materials, solvent, and byproducts. The purity of the this compound should be confirmed by gas chromatography and NMR spectroscopy before proceeding with thermochemical measurements.

3.2. Determination of Enthalpy of Formation by Reaction Calorimetry

The gas-phase enthalpy of formation can be determined by measuring the condensed-phase heat of reduction to the corresponding alcohol, followed by determination of the heat of vaporization.[6][7][8]

-

Apparatus: A reaction calorimeter is used to measure the heat evolved during a chemical reaction.

-

Reaction: The epoxide is reduced to its corresponding alcohol (2-ethyl-1-butanol) using a strong reducing agent like lithium triethylborohydride in a suitable solvent such as triethylene glycol dimethyl ether. This reaction is known to be rapid and quantitative for epoxides.[6]

-

Procedure:

-

A known amount of the purified this compound is reacted with the reducing agent in the calorimeter at a constant temperature (e.g., 25.1 °C).

-

The heat of reaction is measured.

-

The calorimeter is calibrated by a reaction with a known enthalpy change.

-

The measured heat of reaction provides the condensed-phase heat of reduction.

-

-

Calculation: The gas-phase enthalpy of formation of the epoxide can then be calculated using the known gas-phase enthalpy of formation of the corresponding alcohol and the enthalpies of vaporization for both the epoxide and the alcohol.

3.3. Determination of Enthalpy of Vaporization by Ebulliometry

Ebulliometry is a technique used to measure the boiling point of a liquid at different pressures.[6]

-

Apparatus: An ebulliometer is used to precisely measure the boiling point of a liquid under controlled pressure.

-

Procedure:

-

The boiling point of the purified this compound is measured at various pressures.

-

The collected data of pressure versus temperature are then fitted to the Clausius-Clapeyron equation.

-

This allows for the determination of the enthalpy of vaporization at a specific temperature, which can be corrected to standard conditions (25 °C).

-

Logical Workflow and Signaling Pathways

As this compound is primarily a reactive intermediate in chemical synthesis, it is not typically involved in biological signaling pathways. However, the logical workflow for its thermochemical characterization can be visualized.

This diagram illustrates the process from the synthesis and purification of this compound to the experimental determination of its key thermochemical properties using reaction calorimetry and ebulliometry, culminating in the calculation of the gas-phase enthalpy of formation and enthalpy of vaporization.

References

- 1. 2,2-Diethyl-oxirane (CAS 1192-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS 1192-17-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 2,2-Diethyl-oxirane [webbook.nist.gov]

- 4. This compound | C6H12O | CID 295971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermochemical studies of epoxides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxirane, 2,2-diethyl- synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of 2,2-Diethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2-diethyloxirane (CAS No: 1192-17-2). It is a colorless liquid with a distinctive sweet odor, recognized for the reactivity of its strained epoxide ring.[1] This document details its key physicochemical characteristics, provides established experimental protocols for their determination, and explores its synthesis and characteristic chemical reactions. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile chemical intermediate.

Physical and Chemical Properties

This compound, also known as 2-ethyl-1,2-epoxybutane, is a cyclic ether with a three-membered ring containing an oxygen atom. This structure imparts significant ring strain, making it a reactive intermediate in organic synthesis. It is soluble in organic solvents with limited solubility in water.[1]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | |

| Boiling Point | 106.1 °C at 760 mmHg | |

| Density | 0.849 g/cm³ | |

| Refractive Index | 1.412 | |

| Flash Point | 10.4 °C | |

| CAS Number | 1192-17-2 | [1] |

Experimental Protocols for Physical Property Determination

Detailed methodologies for the determination of key physical properties are outlined below. These are generalized procedures that are widely applicable to liquid organic compounds like this compound.

Determination of Boiling Point using the Thiele Tube Method

Objective: To determine the boiling point of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable heating bath fluid

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a few drops of this compound into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the oil.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring opening of an epoxide proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. For this compound, this would be the methylene (B1212753) (-CH₂) carbon.

Base-Catalyzed Methanolysis Signaling Pathway

Caption: Base-catalyzed methanolysis of this compound.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Although specific spectra with detailed peak assignments are not publicly available in a readily accessible format, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl groups and the methylene protons of the oxirane ring.

-

Triplet: Around 0.9 ppm, integrating to 6H, corresponding to the two methyl (-CH₃) groups of the ethyl substituents.

-

Quartet: Around 1.5 ppm, integrating to 4H, corresponding to the two methylene (-CH₂) groups of the ethyl substituents.

-

Singlet: Around 2.5 ppm, integrating to 2H, corresponding to the methylene (-CH₂) protons of the oxirane ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

~8 ppm: Signal for the methyl carbons of the ethyl groups.

-

~25 ppm: Signal for the methylene carbons of the ethyl groups.

-

~55 ppm: Signal for the methylene carbon of the oxirane ring.

-

~65 ppm: Signal for the quaternary carbon of the oxirane ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H and C-O bonds.

-

2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1250 cm⁻¹: Characteristic C-O-C stretching of the epoxide ring.

-

~850 cm⁻¹: Asymmetric ring stretching (ring breathing) of the epoxide.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 100. Common fragmentation patterns for epoxides involve cleavage of the C-C bond of the ring and alpha-cleavage adjacent to the oxygen atom. Expected fragments would include the loss of an ethyl group (m/z = 71) and the loss of a CH₂O group (m/z = 70).

Safety Information

This compound should be handled with appropriate safety precautions. It is a flammable liquid and can be irritating to the skin and eyes. U[1]se in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable and reactive chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through the epoxidation of corresponding alkenes. The strained three-membered ring of this epoxide governs its reactivity, primarily through acid- and base-catalyzed ring-opening reactions, providing access to a variety of functionalized molecules. This technical guide provides essential data and experimental protocols to aid researchers and professionals in the effective and safe utilization of this compound in their scientific endeavors.

References

In-Depth Structural Analysis of 2,2-Diethyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethyloxirane is a cyclic ether with a three-membered ring containing an oxygen atom. As a member of the oxirane, or epoxide, family, it is characterized by significant ring strain, which imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis. Its structure presents a quaternary carbon atom within the epoxide ring, influencing its chemical behavior and spectroscopic properties. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, spectroscopic characterization, and relevant experimental protocols. The information herein is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Molecular Structure and Properties

This compound is a colorless liquid with a distinctive sweet odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] The strained three-membered ring makes it susceptible to ring-opening reactions catalyzed by both acids and bases.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [2][3] |

| Molecular Weight | 100.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 1192-17-2 | [2][3] |

| Canonical SMILES | CCC1(CO1)CC | [2] |

| InChIKey | OVKYVUFYOFPYNK-UHFFFAOYSA-N | [2][3] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 100.088815002 Da | [2] |

| Topological Polar Surface Area | 12.5 Ų | [2] |

| Heavy Atom Count | 7 | [2] |

| Complexity | 64.6 | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the epoxidation of its corresponding alkene precursor, 3-ethyl-2-pentene (B1580655), using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of 3-Ethyl-2-pentene

Materials:

-

3-Ethyl-2-pentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-2-pentene (1.0 eq) in dichloromethane (approximately 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis and purification workflow for this compound.

Structural Elucidation

The structure of this compound can be confirmed through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation: The molecular ion peak ([M]⁺) for this compound is expected at m/z = 100. Due to the strained epoxide ring and the presence of a quaternary carbon, the molecular ion may be of low abundance. Key fragmentation pathways would involve the loss of alkyl groups. The loss of an ethyl radical (•CH₂CH₃) would lead to a stable tertiary carbocation at m/z = 71. Further fragmentation could involve the loss of ethene (C₂H₄) from this ion to give a peak at m/z = 43.

| m/z | Predicted Fragment |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 71 | [M - CH₂CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 29 | [CH₂CH₃]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups. The key absorptions will be those associated with the epoxide ring. The asymmetric C-O-C stretching of the epoxide ring typically appears in the region of 800-950 cm⁻¹, while the symmetric "ring breathing" mode is found around 1250 cm⁻¹.

| Wavenumber (cm⁻¹) | Predicted Assignment |

| 2970-2850 | C-H stretching (alkyl) |

| 1465-1450 | C-H bending (CH₂) |

| 1380-1370 | C-H bending (CH₃) |

| ~1250 | Epoxide ring breathing |

| ~900 | Asymmetric C-O-C stretching |

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Multiplicities: The ¹H NMR spectrum of this compound is expected to show a singlet for the two equivalent protons on the oxirane ring (CH₂), a quartet for the methylene (B1212753) protons (CH₂) of the ethyl groups, and a triplet for the methyl protons (CH₃) of the ethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 2H | -OCH₂- (oxirane) |

| ~1.5 | Quartet | 4H | -CH₂CH₃ |

| ~0.9 | Triplet | 6H | -CH₂CH₃ |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Chemical Shifts: The following ¹³C NMR chemical shifts have been reported for this compound.[2]

| Chemical Shift (δ, ppm) | Assignment |

| 64.6 | Quaternary C (C-O) |

| 54.2 | CH₂ (oxirane) |

| 25.1 | -CH₂CH₃ |

| 8.3 | -CH₂CH₃ |

Experimental Protocols for Spectroscopic Analysis

General Considerations:

-

Ensure the sample of this compound is pure, as impurities will interfere with spectral interpretation.

-

Use appropriate deuterated solvents for NMR analysis (e.g., CDCl₃).

Mass Spectrometry (Electron Impact - EI):

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Record the mass spectrum over a suitable m/z range (e.g., 15-150).

Infrared (IR) Spectroscopy (Neat Liquid):

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural analysis of this compound is readily achievable through standard spectroscopic techniques. Its mass spectrum is expected to be characterized by the loss of ethyl groups, while its IR spectrum will display the characteristic absorptions of an epoxide ring. ¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the connectivity and chemical environments of the protons and carbons in the molecule. The experimental protocols and data presented in this guide serve as a comprehensive resource for the synthesis and characterization of this versatile synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Diethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-diethyloxirane, a valuable epoxide intermediate in organic synthesis. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents a thorough characterization of the compound through a compilation of its physical and spectroscopic properties.

Synthesis of this compound

The principal and most effective method for the synthesis of this compound is the epoxidation of 2-ethyl-1-butene (B1580654) (also known as 3-methylenepentane) using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, ensuring the stereospecific transfer of an oxygen atom to the double bond of the alkene.

The overall reaction is as follows:

Caption: Epoxidation of 2-ethyl-1-butene to this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound with a high yield.

Materials:

-

2-ethyl-1-butene (3-methylenepentane)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

10% aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-1-butene (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Addition of m-CPBA: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0°C and quench the excess peroxy acid by the slow addition of a 10% aqueous solution of sodium sulfite. Stir for 30 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

A reported yield for a similar synthesis of this compound is approximately 97%.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are achieved through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with the determination of its physical properties.

Physical Properties

This compound is a colorless liquid with a characteristic ether-like odor.[1] Its key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 106.1 °C at 760 mmHg[2] |

| Density | 0.849 g/cm³[2] |

| Refractive Index | 1.412[2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₂- (oxirane ring) | ~2.5 | s | 2H |

| -CH₂- (ethyl groups) | ~1.5 - 1.7 | q | 4H |

| -CH₃ (ethyl groups) | ~0.9 - 1.1 | t | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. The following data is based on the work of Paulson, Tang, and Moran (1975).[3]

| Carbon | Chemical Shift (δ, ppm) |

| C(CH₂) (oxirane ring) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |

| C(quat) (oxirane ring) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |

| -CH₂- (ethyl groups) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |

| -CH₃ (ethyl groups) | Data to be extracted from J. Org. Chem. 1975, 40 (2), 184–186 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretch of the epoxide ring and C-H stretches of the alkyl groups.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| C-H stretch (alkane) | 2850 - 3000 |

| C-O-C stretch (epoxide ring) | 1250 (asymmetric), 800-950 (symmetric) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation (Predicted) |

| 100 | Molecular Ion [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 71 | [M - C₂H₅]⁺ |

| 57 | [M - C₃H₇]⁺ |

Visualizations

Reaction Mechanism

The epoxidation of 2-ethyl-1-butene with m-CPBA proceeds through a concerted "butterfly" transition state. The following diagram illustrates the flow of electrons in this mechanism.

Caption: Epoxidation Mechanism of 2-Ethyl-1-butene with m-CPBA

Experimental Workflow

The following diagram outlines the key stages in the synthesis and purification of this compound.

Caption: Workflow for the Synthesis of this compound

References

A Technical Guide to 2,2-Diethyloxirane: Nomenclature, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diethyloxirane is a heterocyclic organic compound belonging to the epoxide family. Its strained three-membered ring structure imparts significant reactivity, making it a valuable intermediate in various synthetic applications. This document provides a comprehensive overview of its nomenclature, physicochemical properties, and characteristic ring-opening reactions, which are fundamental to its utility in chemical synthesis.

Nomenclature and Identification

The nomenclature of epoxides can sometimes be ambiguous. The formally correct International Union of Pure and Applied Chemistry (IUPAC) name for the compound with two ethyl groups on the same carbon of the oxirane ring is This compound .[1] This name systematically identifies the substituents and their position on the heterocyclic ring.

Beyond its formal IUPAC designation, this compound is known by several synonyms in scientific literature and chemical catalogs. These alternative names are crucial for comprehensive literature searches and material sourcing.

-

1,1-Diethyloxirane

-

1,2-Epoxy-2-ethylbutane

-

2-Ethyl-1,2-epoxybutane

-

Oxirane, 2,2-diethyl-

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in reactions, and for the purification of its products. The following table summarizes key quantitative data for this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₆H₁₂O | [1][2] | |

| Molecular Weight | 100.16 | g/mol | [1] |

| CAS Number | 1192-17-2 | [1] | |

| Boiling Point | 378.65 ± 2.00 | K | [3] |

| Melting Point | 225.79 | K | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 32.22 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 11.11 | kJ/mol | [3] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.575 | [3] | |

| Water Solubility (log10WS) | -1.43 | mol/l | [3] |

| Critical Temperature (Tc) | 559.20 | K | [3] |

| Critical Pressure (Pc) | 3773.04 | kPa | [3] |

| Critical Volume (Vc) | 0.347 | m³/kmol | [3] |

Reactivity and Ring-Opening Reactions

The significant ring strain of the oxirane ring in this compound is the primary driver of its reactivity. The molecule readily undergoes ring-opening reactions when treated with nucleophiles, and the regioselectivity of this attack is highly dependent on the reaction conditions, specifically whether it is performed in an acidic or basic medium.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the epoxide is first protonated, forming a good leaving group. The nucleophile then attacks the more substituted carbon atom. This regioselectivity is attributed to the development of a partial positive charge on the tertiary carbon, which can better stabilize the charge. The reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack.

References

An In-depth Technical Guide to 2,2-Diethyloxirane

CAS Number: 1192-17-2

This technical guide provides a comprehensive overview of 2,2-diethyloxirane, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, reactivity, and illustrative experimental protocols.

Chemical and Physical Properties

This compound, also known as 2-ethyl-1,2-epoxybutane, is a cyclic ether with a three-membered ring.[1] This strained ring structure is the source of its reactivity, making it a useful building block in the synthesis of various organic compounds.[1] It is a colorless liquid at room temperature with a characteristic sweet odor.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 1192-17-2 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Ethyl-1,2-epoxybutane, Oxirane, 2,2-diethyl- | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| SMILES | CCC1(CO1)CC | [2] |

| InChI Key | OVKYVUFYOFPYNK-UHFFFAOYSA-N | [1][2] |

| Physical Properties | ||

| Molecular Weight | 100.16 g/mol | [2][3] |

| Boiling Point | 106.1 °C at 760 mmHg | |

| Density | 0.849 g/cm³ | |

| Refractive Index | 1.412 | |

| Flash Point | 10.4 °C | |

| Vapor Pressure | 33.4 mmHg at 25°C | |

| Calculated Properties | ||

| logP (Octanol/Water) | 1.575 | [3] |

| Water Solubility (logS) | -1.43 | [3] |

| Polar Surface Area | 12.5 Ų | [2] |

Reactivity and Transformation Pathways

The high ring strain of the oxirane ring in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases, yielding different regiochemical outcomes.

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a good leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the adjacent ethyl groups.

Base-Catalyzed Ring Opening: In the presence of a strong base, the nucleophile attacks one of the carbon atoms of the epoxide ring via an Sₙ2 mechanism. For a sterically unhindered epoxide like this compound, the attack will occur at the least substituted carbon atom.

Below are diagrams illustrating these fundamental reaction pathways.

Caption: Acid-Catalyzed Ring Opening Pathway.

Caption: Base-Catalyzed Ring Opening Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are crucial for its application in research and development. Below is a representative protocol for the epoxidation of an alkene to form an oxirane, which can be adapted for the synthesis of this compound.

Synthesis of this compound via Epoxidation of 2-Ethyl-1-butene (B1580654)

This protocol describes a general method for the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

2-Ethyl-1-butene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred solution of the alkene over a period of 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

The following diagram illustrates the general workflow for this synthesis and purification process.

Caption: General Experimental Workflow for Synthesis.

Safety Information

This compound should be handled with appropriate safety precautions. It is known to be an irritant to the skin and eyes.[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Synthesis

Due to its reactivity, this compound is a versatile intermediate in organic synthesis. The ring-opening reactions allow for the introduction of a 1,2-difunctionalized moiety into a target molecule. This is particularly useful in the construction of complex natural products and in the development of new pharmaceutical agents where the introduction of hydroxyl and other functional groups is desired.

References

Methodological & Application

Application Notes and Protocols for Reactions of 2,2-diethyloxirane